Rhodinyl phenyl acetate

Description

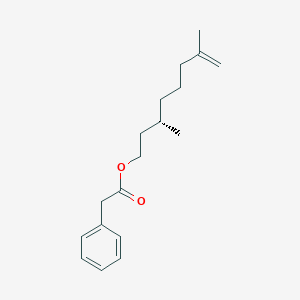

Structure

2D Structure

Properties

IUPAC Name |

3,7-dimethyloct-7-enyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZDJVXLRPCFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864284 | |

| Record name | 3,7-Dimethyloct-7-en-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-14-3 | |

| Record name | Rhodinyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Innovations for Rhodinyl Phenylacetate

Advanced Chemical Synthesis Routes

The formation of rhodinyl phenylacetate (B1230308) involves the creation of an ester linkage between the hydroxyl group of rhodinol (B90239) and the carboxyl group of phenylacetic acid. While traditional methods rely on direct acid catalysis, advanced routes offer greater control and efficiency.

Strategic Approaches for Custom Synthesis

The custom synthesis of rhodinyl phenylacetate and related esters is a service offered by specialized chemical companies to meet specific purity and isomeric requirements for pharmaceutical and other high-value applications. thegoodscentscompany.com The core of these syntheses is often a Fischer-Speier esterification reaction, where the alcohol (rhodinol) and the carboxylic acid (phenylacetic acid) are reacted in the presence of an acid catalyst.

Strategic approaches focus on optimizing reaction conditions to maximize yield and minimize byproducts. Key variables that are manipulated include:

Molar Ratio of Reactants : Adjusting the ratio of rhodinol to phenylacetic acid can shift the reaction equilibrium to favor the formation of the ester. nih.gov

Catalyst Selection : Moving beyond traditional homogeneous catalysts like sulfuric acid to heterogeneous or enzymatic catalysts can improve selectivity and simplify product purification. researchgate.net

Solvent Choice : The reaction can be performed in a suitable solvent, such as toluene, or under solvent-free conditions where one of the reactants, like glycerol (B35011) in similar esterifications, can also serve as the medium. nih.gov

Water Removal : As esterification is a condensation reaction that produces water, its continuous removal (e.g., through azeotropic distillation) is a key strategy to drive the reaction to completion.

Stereoselective and Chiral Synthesis Strategies

The rhodinol moiety in rhodinyl phenylacetate contains a chiral center at the C3 position. The specific stereoisomer, (3S)-3,7-dimethyloct-7-en-1-yl phenylacetate, is often the target compound. drugfuture.comfda.gov Therefore, controlling the stereochemistry is a critical aspect of its synthesis.

Enantioselective synthesis aims to produce a specific enantiomer directly. Enzymatic catalysis is a powerful tool for achieving this. Lipases, in particular, are widely used for the synthesis of esters due to their high selectivity. For instance, the immobilized lipase (B570770) from Candida antarctica (often marketed as Novozym® 435) has been successfully used to catalyze the transesterification of alcohols to produce high yields of aromatic esters like 2-phenylethyl acetate (B1210297). nih.govresearchgate.net This process can be highly enantioselective, as the enzyme's active site can differentiate between the enantiomers of a chiral alcohol.

The synthesis of rhodinyl phenylacetate can be approached via direct esterification or transesterification, with the latter often showing higher reaction rates. researchgate.net In a typical enzymatic process, rhodinol would be reacted with an acyl donor, such as vinyl acetate or phenylacetic acid, in the presence of an immobilized lipase.

Table 1: Representative Conditions for Enzymatic Ester Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | High selectivity, reusability, and mild reaction conditions. nih.gov |

| Reactants | Rhodinol, Phenylacetic Acid (or acyl donor) | Direct precursors for the target ester. |

| Temperature | 50-60 °C | Optimal range for lipase activity, balancing reaction rate and enzyme stability. nih.gov |

| Reaction Time | 1-24 hours | Varies based on desired conversion; can be optimized for efficiency. nih.gov |

| Medium | Solvent-free or Green Solvent | Reduces environmental impact and simplifies downstream processing. researchgate.net |

This table is generated based on data from analogous enzymatic ester synthesis. nih.govresearchgate.net

An alternative to direct enantioselective synthesis is the resolution of a racemic mixture. In this approach, a 50:50 mixture of (R)- and (S)-rhodinyl phenylacetate is first synthesized using non-stereoselective methods. Subsequently, the enantiomers are separated.

Methods for chiral resolution include:

Enzymatic Resolution : A lipase can be used to selectively hydrolyze one enantiomer of the ester back to the alcohol, leaving the desired ester enantiomer unreacted.

Chiral Chromatography : The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate.

Several chemical suppliers offer services for both chiral synthesis and the resolution of racemic mixtures, indicating the industrial relevance of this strategy for obtaining enantiomerically pure compounds. thegoodscentscompany.com

Chiral molecules like (S)-rhodinol and its esters are valuable as chiral building blocks. A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger, more complex molecule during a synthesis. The preservation of this initial stereochemistry is crucial for the biological activity of the final product, particularly in pharmaceuticals.

While specific pathways involving rhodinyl phenylacetate as a pharmaceutical intermediate are proprietary, the principle lies in using its inherent chirality to construct larger molecules, avoiding the need for complex stereoselective steps later in the synthesis. Companies that produce rhodinyl phenylacetate often also specialize in the development and manufacturing of pharmaceutical intermediates. thegoodscentscompany.com

Catalytic Synthesis Approaches

Catalysts are essential for the efficient synthesis of rhodinyl phenylacetate, as they accelerate the reaction rate without being consumed. Modern approaches favor catalysts that are highly active, selective, and easily separable from the product mixture.

Enzymatic Catalysis : As discussed, lipases are highly effective biocatalysts for esterification. nih.gov They operate under mild conditions, exhibit high chemo-, regio-, and enantioselectivity, and are environmentally benign. The kinetic mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi model. nih.gov

Solid Acid Catalysis : Heterogeneous solid acid catalysts offer significant advantages over traditional homogeneous catalysts like sulfuric acid, including ease of separation, reduced corrosion, and reusability. researchgate.net Montmorillonite nanoclays exchanged with various metal cations (e.g., Al³⁺, Zn²⁺, Fe³⁺) have proven effective in catalyzing the esterification of phenylacetic acid. nih.gov The catalytic activity is attributed to Brønsted acid sites on the catalyst surface, which protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol. nih.gov Among various options, Al³⁺-montmorillonite has been shown to be particularly active for such reactions. nih.gov

Table 2: Effect of Different Metal Cation-Exchanged Montmorillonite Catalysts on Ester Yield

| Catalyst | Yield of p-cresyl phenyl acetate (%) |

|---|---|

| Al³⁺-mont | 84 |

| Fe³⁺-mont | 79 |

| Zn²⁺-mont | 72 |

| Mn²⁺-mont | 68 |

This table is based on data for the esterification of phenylacetic acid with p-cresol (B1678582) and is illustrative of the catalytic activity of these materials. nih.gov

Ionic Liquids : Ionic liquids, such as pyridine (B92270) propyl sulfonic acid, have also been employed as catalysts for preparing phenylacetate esters. They can act as both the catalyst and the reaction medium, facilitating the reaction at elevated temperatures and leading to high yields. google.com

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| Rhodinyl phenylacetate | C18H26O2 | Main subject of the article |

| Rhodinol / (S)-Rhodinol | C10H20O | Alcohol precursor |

| Phenylacetic acid | C8H8O2 | Carboxylic acid precursor |

| Geraniol (B1671447) | C10H18O | Component of commercial rhodinol |

| Citronellol (B86348) | C10H20O | Component of commercial rhodinol |

| 2-Phenylethyl acetate | C10H12O2 | Analogous aromatic ester |

| p-Cresyl phenyl acetate | C15H14O2 | Analogous ester for catalyst study |

| Toluene | C7H8 | Solvent |

| Sulfuric acid | H2SO4 | Traditional homogeneous catalyst |

| p-Toluenesulfonic acid | C7H8O3S | Traditional homogeneous catalyst |

| Vinyl acetate | C4H6O2 | Acyl donor in transesterification |

| Pyridine propyl sulfonic acid | C8H11NO3S | Ionic liquid catalyst |

Application of Heterogeneous Catalysis (e.g., Ion-Exchange Resin Catalysis)

The esterification reaction is typically carried out by heating the alcohol and carboxylic acid in the presence of the ion-exchange resin. The catalytic activity of resins like Amberlyst-15 is attributed to the presence of sulfonic acid groups, which provide the necessary acidic sites for the reaction to proceed. The reaction rate can be influenced by several factors, including the catalyst concentration, reaction temperature, and the molar ratio of the reactants. researchgate.netripublication.comresearchgate.net Research on similar esterification reactions has shown that increasing the catalyst loading and temperature can enhance the reaction rate. ripublication.com

| Catalyst | Alcohol | Acid | Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) |

|---|

This interactive table illustrates typical performance data for different ion-exchange resins in the synthesis of phenylacetate esters, based on findings from related studies. Specific results for rhodinyl phenylacetate may vary.

Principles of Sustainable and Green Chemistry in Rhodinyl Phenylacetate Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. The synthesis of rhodinyl phenylacetate can be evaluated using various green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI). whiterose.ac.ukacs.orgresearchgate.netnih.gov The E-factor quantifies the amount of waste produced per unit of product, while PMI considers the total mass of materials used (including water, solvents, and reagents) to produce a given mass of product. whiterose.ac.ukacs.orgresearchgate.netnih.govscientificupdate.com An ideal process would have an E-factor approaching zero and a low PMI value. researchgate.netnih.gov

The use of heterogeneous catalysts like ion-exchange resins directly contributes to a greener synthesis by reducing waste and simplifying work-up procedures. arkat-usa.org Furthermore, designing processes that utilize renewable feedstocks, minimize energy consumption, and avoid the use of hazardous solvents are key tenets of green chemistry applicable to rhodinyl phenylacetate production. whiterose.ac.uk

| Synthetic Pathway | Metric | Value | Interpretation |

|---|

This interactive table provides an illustrative comparison of green chemistry metrics for different ester synthesis pathways.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route for ester synthesis. This approach operates under mild conditions, often reducing energy consumption and the formation of byproducts.

Characterization and Application of Carboxylesterases in Esterification

Carboxylesterases are a class of enzymes that catalyze the hydrolysis and synthesis of ester bonds. imedpub.comresearchgate.netsemanticscholar.org These enzymes exhibit high specificity for either the alcohol or acid moiety of the substrate. imedpub.com The catalytic mechanism typically involves a serine residue in the active site that forms a covalent intermediate with the carboxylic acid. researchgate.net Carboxylesterases can be sourced from various microorganisms, including bacteria and fungi, and are characterized by their substrate specificity, optimal pH and temperature, and stability in different reaction media. imedpub.comresearchgate.netnih.govresearchgate.net Their application in the synthesis of fragrance esters like rhodinyl phenylacetate is advantageous due to their high selectivity, which can lead to products with high purity. researchgate.net

Development and Optimization of Biocatalytic Systems (e.g., lyophilized fungal mycelia)

Whole-cell biocatalysts, such as lyophilized fungal mycelia, have gained attention as robust and cost-effective alternatives to isolated enzymes. Fungi like Aspergillus oryzae and Rhizopus oryzae have been shown to possess mycelium-bound carboxylesterases that can effectively catalyze esterification reactions in organic solvents. researchgate.net The lyophilization (freeze-drying) process helps to preserve the enzymatic activity and allows for the use of the mycelia in non-aqueous environments, which is favorable for ester synthesis. researchgate.net

The optimization of biocatalytic systems involves studying the effects of various parameters on the reaction yield and rate. These parameters include the choice of solvent, water activity, temperature, substrate concentration, and enzyme loading. ijeat.orgnih.gov For instance, in the synthesis of other fragrance esters, parameters such as reaction time and temperature have been shown to significantly influence the conversion percentage. ijeat.org Immobilization of lipases on solid supports is another strategy to enhance their stability and reusability, making the process more economically viable. nih.govnih.govfrontiersin.org

| Fungal Species | Ester Synthesized | Solvent | Temperature (°C) | Reaction Time (h) | Maximum Conversion (%) |

|---|

This interactive table presents illustrative data on the performance of different lyophilized fungal mycelia in the synthesis of esters, based on related research.

Reaction Mechanisms and Chemical Transformations of Rhodinyl Phenylacetate

Hydrolytic Degradation Pathways

The primary degradation pathway for rhodinyl phenylacetate (B1230308) in aqueous or biological environments is hydrolysis, which involves the cleavage of the ester linkage to yield rhodinol (B90239) and phenylacetic acid. This process can be initiated chemically or catalyzed by enzymes.

Esters like rhodinyl phenylacetate are susceptible to chemical hydrolysis, a reaction wherein water acts as a nucleophile to break the ester bond. This reaction is typically slow under neutral conditions but can be catalyzed by acids or bases. In general, aliphatic esters are readily hydrolyzed to their constituent alcohols and carboxylic acids. inchem.org

While specific kinetic studies on the chemical hydrolysis of rhodinyl phenylacetate are not widely documented, research on structurally analogous compounds provides significant insight. For instance, studies on citronellyl phenylacetate, a close structural isomer, demonstrate its susceptibility to hydrolysis. In an environment simulating intestinal fluid, citronellyl phenylacetate showed significant degradation over a short period. inchem.orgsoton.ac.uk This suggests that under similar conditions, rhodinyl phenylacetate would also undergo hydrolysis, breaking down into rhodinol and phenylacetic acid. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to release the alcohol and the carboxylic acid.

Table 1: Hydrolysis Data for Structurally Related Terpenoid Esters This table presents hydrolysis data for esters structurally similar to Rhodinyl Phenylacetate, providing an indication of its expected hydrolytic behavior.

| Compound | Test System | Hydrolysis Rate | Source |

|---|---|---|---|

| Citronellyl Acetate (B1210297) | Simulated Intestinal Fluid (with Pancreatin) | 100% hydrolysis in 2 hours | inchem.orgsoton.ac.uk |

| Citronellyl Phenylacetate | Simulated Intestinal Fluid (with Pancreatin) | 60% hydrolysis in 2 hours | inchem.orgsoton.ac.uk |

In biological systems, the hydrolysis of esters is predominantly catalyzed by a class of enzymes known as carboxylesterases or simply esterases. inchem.org These enzymes are widespread in mammalian tissues, particularly in the liver, and play a crucial role in the metabolism of xenobiotics, including flavor and fragrance esters. inchem.org It is widely anticipated that rhodinyl phenylacetate, upon ingestion, is rapidly hydrolyzed by these enzymes into rhodinol and phenylacetic acid. inchem.orginchem.org

The substrate specificity of these enzymes can vary. Studies on the enzymatic hydrolysis of monoterpene esters have revealed that factors such as the structure of both the alcohol and acid moieties influence the reaction rate. soton.ac.uk For example, research into the enzymatic hydrolysis of linalyl acetate, another terpenoid ester, has identified specific esterases in microorganisms like Rhodococcus ruber that exhibit enantioselectivity, preferentially hydrolyzing one enantiomer over the other. whiterose.ac.uk Lipases and esterases from various microbial sources, such as Aspergillus oryzae and Rhizopus oryzae, have also been shown to be effective catalysts for the hydrolysis and synthesis of related esters like ethyl phenylacetate. scielo.brresearchgate.net This body of research indicates that rhodinyl phenylacetate is a viable substrate for a range of hydrolases, with the efficiency and potential stereoselectivity of the hydrolysis being dependent on the specific enzyme involved. mdpi.com

Table 2: Examples of Enzymatic Hydrolysis in Related Esters

| Enzyme/Organism | Substrate | Key Finding | Source |

|---|---|---|---|

| Pancreatin | Citronellyl Phenylacetate | Catalyzes hydrolysis in simulated intestinal fluid. | inchem.orgsoton.ac.uk |

| Rhodococcus ruber Esterase | Linalyl Acetate | Demonstrates enantioselective hydrolysis. | whiterose.ac.uk |

| Aspergillus oryzae | Ethyl Phenylacetate | Mycelium-bound carboxylesterase acts as an efficient catalyst for hydrolysis and synthesis. | scielo.brresearchgate.net |

Photochemical Transformations and Photoreactivity

The interaction of rhodinyl phenylacetate with light can induce chemical transformations, a property that is being explored for innovative applications. The photoreactivity of esters, particularly those with specific chromophores, can lead to fragmentation and the controlled release of volatile compounds.

While specific photofragmentation studies on rhodinyl phenylacetate itself are limited, the photochemistry of structurally related esters, particularly α-keto esters and phenacyl acetals, has been extensively investigated. researchgate.netepo.org A prominent pathway for the photochemical degradation of many carbonyl compounds is the Norrish Type II reaction. epo.orgchimia.ch This intramolecular process occurs when a molecule absorbs light, promoting it to an excited state. The excited carbonyl group can then abstract a hydrogen atom from the γ-position within the molecule, leading to the formation of a 1,4-diradical intermediate. epo.orgchimia.ch This intermediate subsequently cleaves to form an enol and an alkene, or it can cyclize to form a cyclobutanol (B46151) derivative.

In the context of fragrance delivery, precursors such as 2-oxo-2-phenylacetates are designed to undergo this Norrish Type II photofragmentation upon exposure to UV-A light or sunlight. researchgate.netchimia.chresearchgate.net The reaction efficiently cleaves the molecule, releasing smaller, often volatile, carbonyl compounds. chimia.ch For example, the photolysis of 2-oxoacetates has been shown to release aldehydes and ketones, with the reaction proceeding efficiently even in water-based systems and in the presence of oxygen. chimia.chresearchgate.net Given the presence of a phenyl group which can act as a chromophore, it is plausible that rhodinyl phenylacetate or its derivatives could be engineered to undergo similar photochemical transformations.

The principle of photofragmentation is actively being harnessed to design photoreactive systems for the controlled release of fragrances. researchgate.net These systems, often termed "pro-fragrances," consist of a non-volatile precursor molecule that, upon exposure to light, breaks down to release a desired volatile fragrance molecule. epo.org

The design of these systems often involves incorporating a photolabile group, such as a 2-oxoacetate or a phenacyl group, into a larger molecule. epo.orgresearchgate.net For instance, phenacyl acetals have been developed as fragrance precursors that undergo a Norrish Type II photoreaction upon exposure to daylight. epo.org This reaction cleaves the precursor, releasing a fragrant ketone and a fragrant ester over a prolonged period. epo.org Similarly, 2-oxoacetate-derived polymers have been investigated for the light-induced release of fragrances for applications in functional perfumery like fabric softeners. researchgate.net The rate and efficiency of the fragrance release can be fine-tuned by modifying the chemical structure of the precursor, which alters its light-absorbing properties. epo.org Such systems offer a significant advantage by providing a long-lasting fragrance effect, where the scent is released in response to an external trigger like sunlight. google.comgoogle.com

Environmental Fate and Ecological Impact Studies of Rhodinyl Phenylacetate

Environmental Degradation Pathways and Mechanisms

Role in Bioremediation and Transformation of Xenobiotic Compounds (analogous to phenylacetate)

While direct bioremediation studies on rhodinyl phenylacetate (B1230308) are scarce, the metabolic fate of its hydrolysis product, phenylacetate, is well-documented. Phenylacetate is a xenobiotic compound that various microorganisms can utilize as a carbon and energy source. Bacteria have evolved specific catabolic pathways to degrade phenylacetic acid.

One of the most extensively studied pathways is the "phenylacetyl-CoA catabolon," a set of genes and enzymes that channel phenylacetate into the central metabolism. This process typically begins with the activation of phenylacetate to its coenzyme A (CoA) thioester, phenylacetyl-CoA. Following this activation, the aromatic ring of phenylacetyl-CoA is enzymatically cleaved, often through an epoxidation reaction followed by hydroxylation and ring opening. This intricate process ultimately breaks the aromatic structure, allowing the resulting aliphatic compounds to enter the Krebs cycle, a central metabolic pathway for energy production in cells. The efficiency of this degradation makes phenylacetate and, by extension, compounds that produce it, amenable to bioremediation efforts in contaminated environments.

Assessment of Environmental Persistence and Biodegradability

The environmental persistence of rhodinyl phenylacetate is intrinsically linked to its rate of biodegradation. Based on a screening test using activated sludge, rhodinyl phenylacetate has been shown to be readily biodegradable. This suggests that it is unlikely to persist for extended periods in environments with active microbial populations, such as wastewater treatment plants and fertile soils.

Table 1: Biodegradability Assessment of Rhodinyl Phenylacetate

| Test Parameter | Result | Conclusion | Source |

| Biodegradation | 71% (28 days) | Readily biodegradable |

Environmental Monitoring and Distribution Studies in Various Media

Specific, large-scale environmental monitoring studies focused exclusively on rhodinyl phenylacetate are not widely reported in the scientific literature. The monitoring of fragrance materials in environmental media such as surface water, wastewater effluent, and sludge is a complex task due to the vast number of different compounds used in consumer products. Analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS), are required to detect and quantify these substances at trace concentrations. While general monitoring programs for fragrance materials exist, the results for individual compounds like rhodinyl phenylacetate are often not singled out unless it is a compound of specific concern. Consequently, detailed data on its distribution and concentration in various environmental compartments remains limited.

Computational Chemistry and Theoretical Modeling of Rhodinyl Phenylacetate

Molecular Structure and Conformation Analysis

Rhodinyl phenylacetate (B1230308), with the chemical formula C₁₈H₂₆O₂, is an ester formed from rhodinol (B90239) (a mixture of citronellol (B86348) and geraniol (B1671447) isomers, but often referring to (3S)-3,7-dimethyloct-7-en-1-ol) and phenylacetic acid. Its structure combines a flexible terpenoid chain with a rigid aromatic ring, leading to a complex conformational landscape.

Conformational analysis is critical for understanding how the molecule's three-dimensional shape influences its properties, such as its interaction with olfactory receptors. The presence of ten rotatable bonds allows the molecule to adopt numerous conformations. Theoretical methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. These calculations can identify low-energy conformers, which are the most likely shapes the molecule will adopt. While specific conformational analysis studies for Rhodinyl phenylacetate are not extensively detailed in publicly available literature, the general approach involves systematically rotating the single bonds and calculating the energy of each resulting geometry to find the most stable structures.

A variety of molecular properties can be predicted using computational tools, providing a baseline understanding of the molecule's physicochemical profile.

Table 1: Predicted Physicochemical Properties of Rhodinyl Phenylacetate

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 274.4 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 5.09 | ChemAxon |

| Water Solubility | 0.0013 g/L | ALOGPS |

| Polar Surface Area | 26.3 Ų | ChemAxon |

| Rotatable Bond Count | 10 | ChemAxon |

| Hydrogen Bond Acceptors | 1 | ChemAxon |

| Hydrogen Bond Donors | 0 | ChemAxon |

Reaction Mechanism Elucidation via Quantum Chemical Calculations and Molecular Dynamics Simulations

Understanding the reaction mechanisms involved in the formation, transformation, and degradation of Rhodinyl phenylacetate is crucial for optimizing its synthesis and predicting its stability. Quantum chemical calculations are powerful tools for mapping reaction pathways, locating transition states, and calculating activation energies.

For instance, the hydrolysis of the ester bond is a key degradation reaction for Rhodinyl phenylacetate, potentially affecting its shelf-life and environmental persistence. scentjourner.com Theoretical studies on simpler analogs like phenyl acetate (B1210297) show that such reactions can be modeled to determine kinetic parameters. researchgate.netstanford.edu These calculations would typically involve modeling the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester, mapping the energy profile of the tetrahedral intermediate, and the subsequent departure of the alcohol group.

Molecular dynamics (MD) simulations can complement QM calculations by modeling the system's behavior over time, including the influence of solvent molecules. researchgate.netplos.org For a reaction in an aqueous environment, MD can provide insights into the solvation structure around the molecule and how solvent dynamics might influence the reaction pathway and rate. Although specific MD studies on Rhodinyl phenylacetate's reaction mechanisms are not documented in the searched literature, this dual QM/MD approach is standard for elucidating complex chemical reactions. Furthermore, studies on the bacterial degradation of the phenylacetate moiety have elucidated a complex pathway involving CoA thioesters and enzymatic ring cleavage, showcasing how computational methods can help unravel intricate biological reaction mechanisms. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. In the context of Rhodinyl phenylacetate, a primary application is relating its molecular structure to its chemosensory perception, specifically its odor.

The fragrance industry relies heavily on understanding how modifications to a molecule's structure will affect its scent. QSAR studies on homologous series of esters, such as acetate esters, have shown that properties like carbon chain length significantly influence odor detection thresholds. escholarship.orgnih.govresearchgate.net These models typically use molecular descriptors—numerical values that encode information about a molecule's topology, geometry, or electronic properties—to predict odor characteristics.

For Rhodinyl phenylacetate, relevant descriptors would likely include its size, shape, hydrophobicity (logP), and the presence of specific functional groups (the ester and the aromatic ring). A hypothetical QSAR model for predicting its odor profile might take the form:

Odor Activity = f (Descriptor₁, Descriptor₂, ..., Descriptorₙ)

While a specific, validated QSAR model for Rhodinyl phenylacetate was not found in the reviewed literature, the principles derived from studies on other acetate esters are applicable. chemrxiv.orgnih.gov Such models are invaluable for designing new fragrance molecules with desired scent profiles.

Enzyme-Substrate Interaction Modeling and Binding Affinity Predictions

As an ester, Rhodinyl phenylacetate can be metabolized by esterase and lipase (B570770) enzymes in biological systems. gbiosciences.com Understanding these interactions is important for assessing its biocompatibility and metabolic fate. Molecular docking and MD simulations are the primary computational tools used to model how a substrate like Rhodinyl phenylacetate fits into the active site of an enzyme.

Molecular docking predicts the preferred orientation of the substrate when bound to the enzyme's active site to form a stable complex. This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. Following docking, MD simulations can be used to assess the stability of the enzyme-substrate complex and to calculate the binding affinity (binding free energy).

Advanced methods like "substrate-imprinted docking" have been developed to improve the accuracy of predictions for enzyme-substrate complexes, especially for lipases and esterases. nih.govnih.gov This method involves covalently docking a reaction intermediate into the active site, followed by geometry optimization of the complex to account for protein flexibility. Machine learning models are also increasingly being used to predict enzyme-substrate specificity across entire enzyme families. plos.org The application of these computational strategies could predict which specific esterases are most likely to hydrolyze Rhodinyl phenylacetate and at what rate.

Predictive Modeling of Environmental Behavior and Degradation Kinetics

The environmental fate of fragrance ingredients is a key area of assessment. Computational models can predict how Rhodinyl phenylacetate might behave and degrade in the environment. freeyourself.com Key processes include biodegradation, photodegradation, and hydrolysis. scentjourner.comresearchgate.netnih.gov

Kinetic models can be developed to predict the rate of degradation under various environmental conditions. For instance, the hydrolysis rate of the ester bond is highly dependent on pH and temperature. researchgate.netstanford.edu Computational models can simulate these kinetics to estimate the half-life of the compound in aquatic environments.

Predictive models like BIOWIN are used to estimate the biodegradability of organic compounds. nih.gov These models use fragment contribution methods based on the molecule's structure to predict whether it will be readily biodegradable. For photodegradation, computational chemistry can be used to predict the molecule's UV-Vis absorption spectrum and its reactivity with photochemically generated species like hydroxyl radicals, which are major drivers of degradation in sunlit waters. nih.gov While specific degradation models for Rhodinyl phenylacetate are not detailed in the literature, the methodologies are well-established for fragrance compounds and esters.

Rhodinyl Phenylacetate: Pioneering New Frontiers in Advanced Materials Science

Rhodinyl phenylacetate, a notable ester in the fragrance industry, is increasingly being explored for its potential in advanced materials science. This article delves into the emerging applications of this compound, focusing on its integration into functional materials, its role as a chemical precursor, its application in controlled-release systems, and the theoretical frameworks guiding the design of its derivatives for next-generation materials.

Q & A

Q. How do regulatory guidelines (e.g., JECFA, FCC) impact the reproducibility of rhodinyl phenylacetate studies?

- Answer : Adhere to JECFA/FCC purity thresholds (≥98.0%) and characterization protocols (IR/NMR) to ensure cross-study comparability. Document deviations (e.g., m.p. variations) with published references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.